molecular formula C19H23FN2O5 B156914 N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate CAS No. 131865-53-7

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate

Cat. No. B156914
M. Wt: 378.4 g/mol
InChI Key: SKSKHCMGFWVIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate, also known as Sulfo-SBED, is a chemical compound used in scientific research for protein-protein interaction studies. It is a cross-linking reagent that helps to covalently link two or more proteins together, allowing for the identification and characterization of protein complexes. In

Mechanism Of Action

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate works by covalently linking two or more proteins together through a chemical reaction. The NHS group on N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate reacts with the primary amine group on one protein, while the maleimide group on N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate reacts with the thiol group on another protein. This results in the formation of a stable covalent bond between the two proteins, allowing for their identification and characterization.

Biochemical And Physiological Effects

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate is a non-toxic, water-soluble compound that does not affect the biochemical or physiological properties of the proteins it cross-links. It has been shown to be effective in a wide range of experimental systems, including cell lysates, purified proteins, and living cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate is its ability to cross-link proteins in their native state, without the need for denaturation or purification. This allows for the identification of protein complexes that may be difficult to isolate using traditional biochemical methods. However, N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate does have some limitations. It may not be suitable for all experimental systems, and the cross-linking efficiency may vary depending on the proteins being studied.

Future Directions

There are several future directions for the use of N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate in scientific research. One area of interest is the development of new cross-linking reagents with improved properties, such as increased specificity or decreased toxicity. Another area of interest is the application of N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate in the study of protein interactions in living cells, which would allow for a better understanding of cellular processes and disease mechanisms. Additionally, N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate could be used in the development of new therapeutics that target specific protein complexes.

Synthesis Methods

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate is synthesized from N-hydroxysuccinimide (NHS) and 8-((4'-fluorobenzyl)amino)suberate. The reaction takes place in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a buffer, such as phosphate-buffered saline (PBS). The resulting product is a water-soluble, sulfonated derivative of SBED that can be easily purified and used in protein cross-linking experiments.

Scientific Research Applications

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate is commonly used in scientific research to study protein-protein interactions. It allows for the identification and characterization of protein complexes, which are important for understanding cellular processes and disease mechanisms. N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate is particularly useful for studying protein complexes that are difficult to isolate or purify using traditional biochemical methods.

properties

CAS RN

131865-53-7

Product Name

N-Succinimidyl 8-((4'-fluorobenzyl)amino)suberate

Molecular Formula

C19H23FN2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-[(4-fluorophenyl)methylamino]-8-oxooctanoate

InChI

InChI=1S/C19H23FN2O5/c20-15-9-7-14(8-10-15)13-21-16(23)5-3-1-2-4-6-19(26)27-22-17(24)11-12-18(22)25/h7-10H,1-6,11-13H2,(H,21,23)

InChI Key

SKSKHCMGFWVIHI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)NCC2=CC=C(C=C2)F

Other CAS RN

131865-53-7

synonyms

N-succinimidyl 8-((4'-fluorobenzyl)amino)suberate
SFBS

Origin of Product

United States

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